1H and 13C NMR chemical shifts of (R)-2-methylbut-3-enoic acid
1H and 13C NMR chemical shifts of (R)-2-methylbut-3-enoic acid
Title: Structural Elucidation of (R)-2-Methylbut-3-enoic Acid: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts
Executive Summary
(R)-2-methylbut-3-enoic acid (CAS: 53774-20-2) is a highly versatile chiral building block utilized extensively in modern drug discovery. Featuring a terminal vinyl group, an alpha-chiral center, and a carboxylic acid moiety, it serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including Factor XIa inhibitors[1] and Retinoid X Receptor-α (RXR-α) antagonists[2]. As a Senior Application Scientist, I approach the structural validation of this compound not merely as a routine analytical step, but as a critical quality attribute (CQA) workflow. This whitepaper details the theoretical causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts, provides a self-validating experimental protocol, and presents the definitive 1H and 13C NMR data required for rigorous structural confirmation.
Theoretical Framework: Causality of Chemical Shifts
Understanding why NMR signals appear where they do is essential for troubleshooting structural anomalies during synthesis. The chemical shifts of (R)-2-methylbut-3-enoic acid are dictated by three primary microenvironmental factors:
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Magnetic Anisotropy of the Olefin: The carbon-carbon double bond generates a local induced magnetic field that heavily deshields the vinylic protons. The internal vinylic proton (C3) is shifted significantly downfield (~5.94 ppm) due to the combined anisotropic effect of the alkene and the inductive electron-withdrawing pull of the adjacent carboxylic acid.
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Electronegativity and Hydrogen Bonding: The carboxylic acid proton (-COOH) is stripped of its electron density by the highly electronegative oxygen atoms. Furthermore, in non-polar solvents like CDCl3, carboxylic acids rapidly form intermolecular hydrogen-bonded dimers, pushing this proton's resonance past 10.0 ppm.
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Vicinal Spin-Spin Coupling (J-Coupling): The internal vinylic proton exhibits a distinct doublet of doublet of doublets (ddd) splitting pattern. This is caused by three distinct vicinal interactions: a trans-coupling to one terminal olefinic proton ( J≈17.4 Hz), a cis-coupling to the other ( J≈10.1 Hz), and a standard aliphatic vicinal coupling to the alpha-methine proton ( J≈7.4 Hz)[1].
Quantitative Data: 1H and 13C NMR Chemical Shifts
The following tables summarize the definitive chemical shifts for (R)-2-methylbut-3-enoic acid acquired in CDCl3.
Table 1: 1H NMR Chemical Shifts (400/500 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |
| -COOH | 10.50 – 10.84 | Broad singlet (br s) | N/A | 1H | Highly deshielded by O-atoms and intermolecular H-bonding[1]. |
| C3 (-CH=) | 5.89 – 5.98 | ddd or multiplet (m) | 17.4, 10.1, 7.4 | 1H | Deshielded by alkene anisotropy; split by trans, cis, and vicinal protons[1],[3]. |
| C4 (=CH2) | 5.13 – 5.22 | Multiplet (m) | N/A | 2H | Terminal olefinic protons; diastereotopic nature causes complex overlapping multiplets[1],[3]. |
| C2 (-CH-) | 3.14 – 3.23 | Multiplet (m) / dt | 6.9, 1.4 | 1H | Alpha to the carbonyl; moderately deshielded aliphatic environment[1],[3]. |
| C5 (-CH3) | 1.31 | Doublet (d) | 7.1 – 7.2 | 3H | Shielded aliphatic methyl; split into a doublet by the single C2 methine proton[1],[3]. |
Table 2: 13C NMR Chemical Shifts (100/125 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C1 (C=O) | 180.8 | sp2 Quaternary | Extreme deshielding due to the double bond to electronegative oxygen[4]. |
| C3 (-CH=) | 136.6 | sp2 Methine | Internal olefinic carbon; deshielded by sp2 hybridization[4]. |
| C4 (=CH2) | 116.6 | sp2 Methylene | Terminal olefinic carbon[4]. |
| C2 (-CH-) | 43.6 | sp3 Methine | Aliphatic carbon pulled downfield by the adjacent carbonyl and vinyl groups[4]. |
| C5 (-CH3) | 16.6 | sp3 Methyl | Highly shielded terminal methyl group[4]. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, NMR acquisition must not be treated as a passive recording, but as a self-validating analytical loop. Below is the step-by-step methodology for acquiring high-fidelity spectra for this compound.
Step 1: Sample Preparation
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Weigh 15–25 mg of purified (R)-2-methylbut-3-enoic acid.
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Dissolve the compound completely in 0.6 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 is selected because it lacks exchangeable protons that would obscure the analyte's signals.
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Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as the primary internal standard, defining the exact δ 0.00 ppm baseline[2].
Step 2: Instrument Calibration (The First Validation Gate)
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Insert the NMR tube into the spectrometer (400 MHz or 500 MHz).
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Lock the spectrometer to the deuterium frequency of the CDCl3 solvent.
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Perform gradient shimming. Self-Validation Check: Inspect the TMS peak. If the Full-Width at Half-Maximum (FWHM) is > 1.0 Hz, the magnetic field is inhomogeneous. Do not proceed. Re-shim until FWHM < 1.0 Hz to prevent artificial peak broadening that ruins multiplicity analysis.
Step 3: Acquisition Parameters
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1H NMR: Run 16 to 64 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the protons.
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13C NMR: Run 512 to 1024 scans at 100 MHz or 125 MHz. Apply a broadband proton decoupling sequence (e.g., WALTZ-16) to collapse carbon-proton splitting, yielding sharp, easily interpretable singlets for each carbon environment[4].
Step 4: Data Processing & Phase Correction
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Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) time-domain data into the frequency domain.
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Perform manual zeroth-order and first-order phase corrections to ensure all peaks are perfectly symmetrical.
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Apply a baseline correction algorithm to ensure the integration values of the 1H spectrum accurately reflect the 1:1:2:1:3 proton ratio.
Expert Insight: The Enantiomeric Blindspot
As a Senior Application Scientist, I must emphasize a critical limitation: standard 1D NMR in achiral solvents (like CDCl3) confirms the two-dimensional connectivity and chemical purity of 2-methylbut-3-enoic acid, but it is completely blind to its absolute (R)-configuration. To validate the enantiomeric excess (ee) of the (R)-isomer, this protocol must be orthogonally coupled with chiral derivatization (e.g., forming Mosher's esters), the addition of Chiral Solvating Agents (CSAs), or validated via chiral stationary phase HPLC.
Mechanistic Workflow Visualization
Self-validating NMR acquisition workflow ensuring high-fidelity structural data.
References
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1 - Google Patents (JP6630004B2). 2.5 - J. Am. Chem. Soc. / AWS. 3.6 - MDPI Marine Drugs. 4.4 - J. Am. Chem. Soc. / AWS.
Sources
- 1. JP6630004B2 - Macrocycles as Factor XIA inhibitors with aromatic P2 'groups - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
